molecular formula C12H9N3O2 B15185211 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)- CAS No. 119584-87-1

4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-

Cat. No.: B15185211
CAS No.: 119584-87-1
M. Wt: 227.22 g/mol
InChI Key: SFXGOLVNJYXFLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)- is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core structure with a triazole ring attached at the second position. The unique combination of these two moieties imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)- typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction of appropriate precursors, such as salicylaldehyde and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.

    Introduction of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This involves the reaction of an azide derivative with an alkyne derivative in the presence of a copper catalyst to form the 1,2,3-triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzopyran and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one, 2-methyl-: This compound has a methyl group instead of the triazole ring, leading to different chemical and biological properties.

    4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-: This derivative has additional methoxy and hydroxy groups, which can affect its reactivity and biological activity.

    4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl)-: The presence of multiple methoxy groups distinguishes this compound from the triazole derivative.

Uniqueness

The presence of the 1-methyl-1H-1,2,3-triazol-5-yl group in 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)- imparts unique properties, such as enhanced stability, specific binding affinity to biological targets, and distinct reactivity patterns

Properties

CAS No.

119584-87-1

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

2-(3-methyltriazol-4-yl)chromen-4-one

InChI

InChI=1S/C12H9N3O2/c1-15-9(7-13-14-15)12-6-10(16)8-4-2-3-5-11(8)17-12/h2-7H,1H3

InChI Key

SFXGOLVNJYXFLH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.